molecular formula C16H29NO B1250026 [(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol

[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol

Cat. No.: B1250026
M. Wt: 251.41 g/mol
InChI Key: FZDKNKQHYLNZCX-AZGGIZNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol is a natural product detected from the skin extracts of the dendrobatid frog species Minyobates bombetes. This compound is part of a potent mixture of alkaloids exuded by these frogs, which are known for their toxic properties. The compound has been of significant interest due to its complex structure and biological activity .

Preparation Methods

The total synthesis of [(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol involves several key steps. One of the notable synthetic routes includes a Diels-Alder reaction to establish four consecutive stereogenic centers. The synthesis also involves a tandem ring-opening/ring-closing metathesis reaction, which effects a skeletal rearrangement to deliver the core structure of the compound. The key step in the synthesis is the cyclization of a keto azide .

Chemical Reactions Analysis

[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol undergoes various chemical reactions, including:

Scientific Research Applications

[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol involves its interaction with specific molecular targets within biological systems. The compound is known to cause severe locomotor difficulties, muscle spasms, and convulsions upon injection in mice. These effects are likely due to its interaction with neurotransmitter receptors and ion channels, although the exact molecular pathways are still under investigation .

Comparison with Similar Compounds

[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol can be compared with other dendrobatid alkaloids, such as batrachotoxins, histrionicotoxins, and pumiliotoxin-A. These compounds share some structural similarities but differ in their specific biological activities and toxicities. This compound is unique due to its specific structure and the particular species of frog from which it is derived .

Properties

Molecular Formula

C16H29NO

Molecular Weight

251.41 g/mol

IUPAC Name

[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol

InChI

InChI=1S/C16H29NO/c1-10-4-5-16-12(3)14-6-13(9-18)11(2)15(14)8-17(16)7-10/h10-16,18H,4-9H2,1-3H3/t10-,11+,12-,13+,14-,15-,16+/m0/s1

InChI Key

FZDKNKQHYLNZCX-AZGGIZNASA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@@H]3C[C@@H]([C@H]([C@@H]3CN2C1)C)CO)C

Canonical SMILES

CC1CCC2C(C3CC(C(C3CN2C1)C)CO)C

Synonyms

251F compound
alkaloid 251F
indolizidine 251F

Origin of Product

United States

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